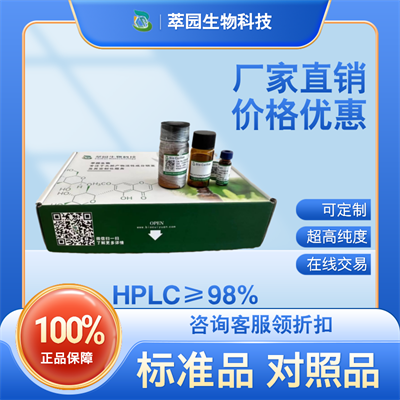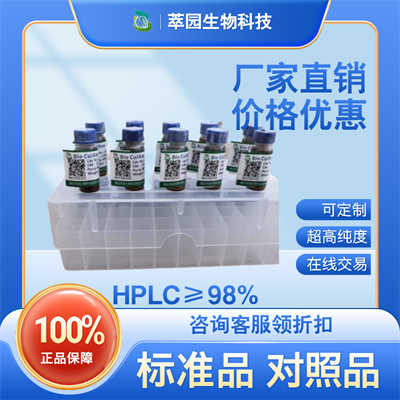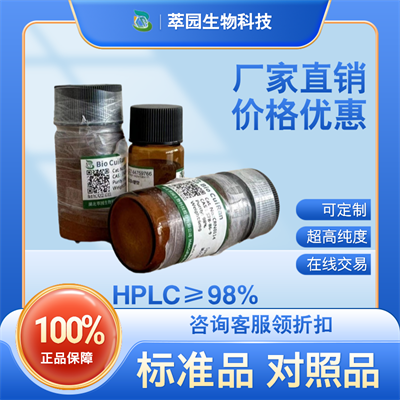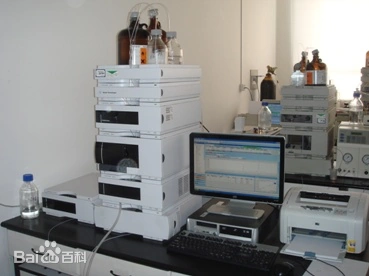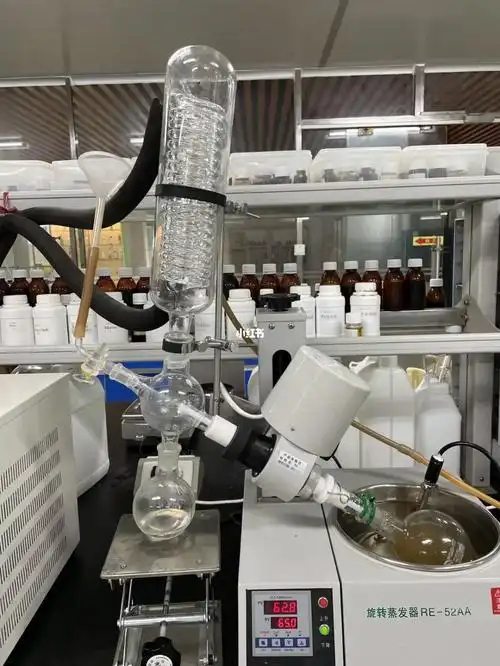Cas no 21967-41-9 (Baicalin)

Baicalin Chemical and Physical Properties
Names and Identifiers
-
- Baicalin
- BAICALEIN 7-BETA-D-GLUCOPYRANOSIDURONATE HYDRATE
- BAICALIN 7-BETA-D-GLUCOPYRANOSIDURONATE HYDRATE
- BAICALIN HYDRATE
- Baicalin Injection
- Bassora
- Radix
- ASTRAGALIN(KAEMPFEROL-3-O-GLUCOSIDE)(P)
- BAICALIN(P)
- 7-GLUCURONICACID-5,6-DIHYDROXYFLAVONE
- BAICALIN WITH HPLC
- BAICALIN hplc
- 5,6-Dihydroxy-4-oxygen-2-phenyl-4H-1-benzopyran-7-beta-D-glucopyranose acid
- Baicalein 7-O-glucuronide
- BAICALINB-D-GLUCOPYRANOSIDURONIC ACID, 5,6-DIHYDROXY-4-OXO-2-PHENYL-4H-1-BENZOPYRAN-7-YL
- BAICALIN 7-B-D-GLUCOPYRANOSIDURONATE HYDRATE
- 5,6-Dihydroxy-7-(β-D-glucopyranuronosyloxy)flavone
- 5,6-Dihydroxyflavon-7-yl β-D-glucopyranosiduronic acid
- Baicalein 7-O-β-D-glucuronide
- BAICALIN(AS)
- BAICALIN(P) PrintBack
- 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid
- Baicailin
- Baicaloside
- WAKO024-15691
- 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid
- [ "" ]
- Cantaloupe extract.
- Scutellana baicalensis Georgi
- 7-D-Glucuronic acid-5,6-dihydroxyflavone
- Baicalein 7-O-
- A-D-glucuronide
- 5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid
- 347Q89U4M5
- (2S,3S,4S,5R,6S)-6-((5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- 5,6,7-trihydroxyflavone 7-O-beta-D-glucuronide
- beta-D-Glucopyranosiduronic acid, 5,6-dihydroxy-4-o
- 0XE
- NCGC00386028-03
- UNII-347Q89U4M5
- baikalin
- 31564-28-0
- TJN-151
- Baicalin, >=99.0% (HPLC)
- AKOS015955933
- AS-13226
- BAICALIN [INCI]
- Baicalein 7-beta-D-glucopyranosiduronate
- AM84780
- Baicalin, 95%
- Baicalein-7-D-glucuronide
- beta-D-Glucopyranosiduronic acid, 5,6-dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl
- AC-7990
- (2S,3S,4S,5R,6S)-6-(5,6-DIHYDROXY-4-OXO-2-PHENYL-CHROMEN-7-YL)OXY-3,4,5-TRIHYDROXY-OXANE-2-CARBOXYLIC ACID
- CHEBI:2981
- CHEMBL485818
- 7-D-glucuronic acid-5,6-dihydroxy-flavone
- 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl
- A-D-Glucopyranosiduronic Acid
- HY-N0197
- BDBM50242173
- BAICALIN [WHO-DD]
- AKOS007930529
- Baicalin, European Pharmacopoeia (EP) Reference Standard
- CS-5302
- 5,6,7-Trihydroxyflavone-7-O-.beta.-D-glucopyranosideuronic acid
- 21967-41-9
- (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylicacid
- BAICALEIN 7-O-BETA-D-GLUCURONIDE
- CCG-214128
- Baicalein 7-O-b-D-glucuronide
- J-013512
- Q-100275
- DTXSID701346569
- BAICALEIN 7-O-GLUCURONIDE [USP-RS]
- (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenyl-chromen-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid
- (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)-3,4,5-trihydroxy-tetrahydro-2H-pyran-2-carboxylic acid
- Baicalein 7-O-.beta.-D-glucuronide
- BAICALIN 7-B-D-GLUCURONIDE
- BAICALIN [VANDF]
- 5,6-dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid
- NS00097648
- .BETA.-D-GLUCOPYRANOSIDURONIC ACID, 5,6-DIHYDROXY-4-OXO-2-PHENYL-4H-1-BENZOPYRAN-7-YL
- PD132941
- Baicalin 1000 microg/mL in Methanol
- BRD-K49962337-001-01-1
- (2S,3S,4S,5R,6S)-6-[(5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Baicalin,(S)
- (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- (2S,3S,4S,5R,6R)-6-(5,6-dihydroxy-4-oxo-2-phenyl-chromen-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid
- MFCD00134418
- SCHEMBL285082
- IKIIZLYTISPENI-ZFORQUDYSA-N
- Baicalein 7-beta-D-glucuronide
- 1ST40031
- Baicalein 7-glucuronide
- Q2879368
- A815791
- BAICALEIN 7-O-GLUCURONIDE (USP-RS)
- MLS000563431
- (2r,3r,4s,5r,6s)-6-[(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- SMR000232281
- 5,6,7-Trihydroxyflavone 7-glucuronide
- (2R,3R,4S,5R,6S)-6-[(5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- MLSMR
- MLS006011777
- Baicalin 85%
-
- MDL: MFCD00149302
- Inchi: 1S/C21H18O11/c22-9-6-10(8-4-2-1-3-5-8)30-11-7-12(14(23)15(24)13(9)11)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21,23-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1
- InChI Key: IKIIZLYTISPENI-ZFORQUDYSA-N
- SMILES: O1[C@]([H])(C(=O)O[H])[C@]([H])([C@@]([H])([C@]([H])([C@]1([H])OC1=C(C(=C2C(C([H])=C(C3C([H])=C([H])C([H])=C([H])C=3[H])OC2=C1[H])=O)O[H])O[H])O[H])O[H])O[H]
Computed Properties
- Exact Mass: 446.08500
- Monoisotopic Mass: 446.08491139 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 32
- Rotatable Bond Count: 4
- Complexity: 748
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Surface Charge: 0
- Tautomer Count: 10
- Molecular Weight: 446.4
- Topological Polar Surface Area: 183
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.7370
- Melting Point: 202-205 °C (dec.) (lit.)
- Boiling Point: 836.6℃/760mmHg
- Flash Point: 297.2±27.8 °C
- Refractive Index: 1.739
- Solubility: In vitro: DMSO solubility ≥ 100 mg/ml (224.03 mm) H2O < 0.1 mg/ml (insoluble) * "≥" means soluble, but saturation unknown solubility
- PSA: 187.12000
- LogP: 0.14220
- Optical Activity: [α]20/D −85°, c = 1 in DMSO
- Specific Rotation: -85 º (c=1, DMSO)
Baicalin Security Information
-
Symbol:

- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- RTECS:LZ5776910
-
Hazardous Material Identification:

- Risk Phrases:R36/37/38
- Safety Term:S26-S36
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Baicalin Customs Data
- HS CODE:29329990
Baicalin Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096642-10mg |
Baicalin |
21967-41-9 | ≥98% | 10mg |
¥344 | 2023-09-09 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001273 |
21967-41-9 | ¥1556.7 | 2023-01-13 | ||||
| eNovation Chemicals LLC | D659223-500g |
Baicalin |
21967-41-9 | 95% | 500g |
$1980 | 2024-05-25 | |
| AN HUI ZE SHENG Technology Co., Ltd. | Baicalin |
21967-41-9 | 80% | 400g |
¥1108.00 | 2023-05-25 | ||
| AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd. | H31458-5g |
21967-41-9 | 90% | 5g |
¥110.0 | 2023-09-21 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B110211-1g |
Baicalin |
21967-41-9 | 95% | 1g |
¥317.90 | 2023-09-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD32689-25g |
5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid |
21967-41-9 | 95% | 25g |
¥214.0 | 2023-05-25 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T2775-100mg |
Isoflurane |
21967-41-9 | >98% | 100mg |
¥756.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T2775-1mL |
Isoflurane |
21967-41-9 | >98% | 1ml |
¥418.0 | 2023-09-15 | |
| Cooke Chemical | A1263112-5G |
Baicalin |
21967-41-9 | 90% | 5g |
RMB 80.80 | 2023-09-07 |
Baicalin Suppliers
Baicalin Related Literature
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
Additional information on Baicalin
Baicalin (CAS No: 21967-41-9): A Comprehensive Overview of Its Pharmaceutical Applications and Recent Research Findings
Baicalin, chemically known by the CAS number 21967-41-9, is a flavonoid glycoside that has garnered significant attention in the field of pharmaceutical research due to its diverse biological activities and potential therapeutic applications. As a derivative of wogonin, Baicalin is primarily found in plants of the genus Schisandra and Scutellaria. Its structural properties and pharmacological effects have made it a subject of extensive studies, particularly in the context of its role in modulating various physiological pathways.
The chemical structure of Baicalin consists of a flavone core conjugated with a glucose moiety, which contributes to its solubility and bioavailability. This unique configuration enables Baicalin to interact with multiple targets within the human body, making it a promising candidate for the development of novel therapeutic agents. Recent advancements in pharmacology have highlighted the potential of Baicalin in addressing a range of health conditions, from inflammatory disorders to neurodegenerative diseases.
One of the most studied pharmacological properties of Baicalin is its anti-inflammatory effect. Research has demonstrated that Baicalin can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). These findings are particularly relevant in the context of chronic inflammatory diseases, where effective anti-inflammatory agents are crucial for managing symptoms and preventing long-term complications. The mechanism by which Baicalin exerts its anti-inflammatory effects involves the modulation of signaling pathways such as NF-κB and MAPK, which are central to inflammatory responses.
In addition to its anti-inflammatory properties, Baicalin has shown significant promise in neuroprotective applications. Studies have indicated that Baicalin can protect against neurotoxicity induced by various agents, including amyloid-beta peptides associated with Alzheimer's disease. The ability of Baicalin to cross the blood-brain barrier has further enhanced its appeal as a potential therapeutic for central nervous system disorders. Furthermore, research has suggested that Baicalin may enhance cognitive function by improving synaptic plasticity and modulating cholinergic systems.
The antioxidant activity of Baicalin is another area of active investigation. Reactive oxygen species (ROS) play a pivotal role in cellular damage and aging, and Baicalin has been shown to scavenge ROS and inhibit oxidative stress-mediated damage. This property makes Baicalin a candidate for applications in anti-aging therapies and the prevention of oxidative-related diseases such as cancer and cardiovascular disorders. The antioxidant effects of Baicalin are attributed to its ability to activate nuclear factor erythroid 2–related factor 2 (Nrf2), a transcription factor involved in antioxidant response pathways.
Recent clinical trials have begun to explore the therapeutic potential of Baicalin in human health conditions. For instance, studies have examined its efficacy in treating liver diseases, where Baicalin has been shown to protect against hepatotoxicity and promote liver regeneration. The mechanisms underlying these effects involve the inhibition of inflammatory pathways and the induction of protective enzymes that counteract liver damage. Additionally, preliminary data suggest that Baicalin may have beneficial effects on metabolic disorders, including diabetes and obesity, by improving insulin sensitivity and reducing lipid accumulation.
The pharmacokinetic profile of Baicalin is also an important consideration for its therapeutic applications. Research has indicated that Baicalin exhibits moderate oral bioavailability due to its glycosidic structure, which can be metabolized into wogonin after absorption. However, modifications such as sulfation or methylation can enhance its stability and bioavailability. These insights into the pharmacokinetics of Baicalin are crucial for optimizing dosing regimens and developing formulations that maximize therapeutic efficacy.
The synthesis and isolation of Baicalin remain areas of interest for researchers aiming to produce this compound on an industrial scale. Natural sources such as Scutellaria baicalensis provide a rich reservoir for extracting Baicalin, but synthetic methods have also been developed to ensure consistent supply for research and pharmaceutical purposes. Advances in biotechnology have enabled the use of enzymatic glycosylation techniques to produce high-purity Baicalin, which is essential for clinical trials and drug development.
The future direction of research on Baicalin is likely to focus on elucidating its mechanisms of action across different disease models and translating preclinical findings into clinical applications. Collaborative efforts between academia and industry are essential for advancing the development pipeline for Baicalin-based therapeutics*. By leveraging cutting-edge technologies such as high-throughput screening and computational modeling, researchers can identify novel targets and optimize drug candidates derived from natural products like *Baicalin*.


